molecular formula C17H13BrFN3O3S2 B2785522 5-bromo-N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide CAS No. 922032-09-5

5-bromo-N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2785522
CAS No.: 922032-09-5
M. Wt: 470.33
InChI Key: ODSOZEFLUUVXJZ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This molecule incorporates multiple privileged pharmacophores, including a thiazole ring and a furan-2-carboxamide moiety, which are well-documented in scientific literature for their diverse biological activities . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold found in numerous therapeutic agents due to its aromaticity and ability to participate in various donor-acceptor and nucleophilic reactions . Molecules featuring the thiazole nucleus have demonstrated a wide spectrum of pharmacological properties, such as anticancer, antimicrobial, antioxidant, and anti-convulsant effects . The specific substitution pattern of this compound, including the 5-bromofuran group and the (2-((4-fluorophenyl)amino)-2-oxoethyl)thio side chain, is designed to modulate its physicochemical properties and enhance its interaction with biological targets. This structure suggests potential application as a key intermediate or a novel chemical entity in structure-activity relationship (SAR) studies and high-throughput screening campaigns. Its core structure is analogous to other investigated molecules, such as those featuring a furan-2-carboxamide group linked to a thiazole system . This compound is intended for research applications only, including but not limited to the investigation of new enzyme inhibitors , the development of anticancer agents , and the exploration of antioxidant therapies . Researchers can utilize this compound to probe biochemical pathways and develop new leads for various pathological conditions. Warning: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-N-[4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3O3S2/c18-14-6-5-13(25-14)16(24)22-17-21-12(8-27-17)7-26-9-15(23)20-11-3-1-10(19)2-4-11/h1-6,8H,7,9H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSOZEFLUUVXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCC2=CSC(=N2)NC(=O)C3=CC=C(O3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide, with the CAS number 922032-09-5, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activities, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H13_{13}BrFN3_{3}O3_{3}S2_{2}, with a molecular weight of 470.3 g/mol. The compound features a thiazole ring, a furan moiety, and a carboxamide group, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as antitumor agents . For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound's structure suggests that it may interact with cellular targets involved in cancer progression. For example, thiazole derivatives have shown IC50_{50} values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating promising anticancer properties .
  • Mechanism of Action :
    • Molecular dynamics simulations have indicated that such compounds may interact with proteins like Bcl-2 through hydrophobic contacts, which could lead to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Studies :
    • Thiazole derivatives have been reported to exhibit antibacterial activity comparable to standard antibiotics such as norfloxacin. The presence of electron-donating groups in the structure enhances this activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

Structural FeatureImportance
Thiazole Ring Critical for cytotoxic activity; enhances interaction with biological targets.
Furan Moiety Contributes to overall stability and bioactivity.
Bromo and Fluoro Substituents These halogen atoms may increase lipophilicity and improve binding affinity to target proteins.
Carboxamide Group Essential for maintaining solubility and bioavailability .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various thiazole derivatives, including those structurally related to our compound. The results indicated that compounds exhibiting certain substitutions on the phenyl ring showed enhanced activity against human glioblastoma cells (U251), supporting the hypothesis that specific structural features significantly contribute to their efficacy .

Study 2: Antimicrobial Potential

Another investigation focused on the synthesis and antimicrobial evaluation of thiazole derivatives against common pathogens. The findings suggested that compounds with similar structural characteristics displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, reinforcing the potential therapeutic applications of such compounds in infectious diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings, similar to 5-bromo-N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide, exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of thiazole showed significant cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values as low as 10 µM . The structural modifications in these compounds are crucial for enhancing their selectivity and efficacy against cancer cells.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Similar thiazole derivatives have shown effectiveness against a range of bacterial strains. For example, phenylthiazole derivatives were reported to possess notable antibacterial activity, outperforming standard antibiotics in some cases . This suggests that this compound could be a valuable candidate for further development in antimicrobial therapies.

Biological Mechanisms

The mechanism of action involves interaction with specific molecular targets, potentially acting as an inhibitor of key enzymes or receptors involved in cancer progression or microbial resistance. The presence of the thiazole and furan rings may facilitate these interactions by providing suitable binding sites.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the thiazole ring.
  • Introduction of the furan and bromine functionalities through targeted reactions.
  • Use of Grignard reagents for specific modifications.

Industrial Production

In an industrial context, the production may utilize continuous flow reactors to enhance efficiency and yield. The optimization of catalysts and solvents can also contribute to cost reduction and improved environmental sustainability during synthesis.

Case Studies

  • Anticancer Screening : A study on novel thiazole derivatives highlighted the anticancer potential of similar compounds, indicating that structural variations significantly affect their biological activity. Compounds with specific substitutions on the thiazole ring demonstrated enhanced selectivity against cancer cell lines such as A549 (lung cancer) .
  • Antimicrobial Efficacy : Another investigation into phenylthiazole derivatives revealed remarkable antibacterial properties against resistant strains of bacteria, emphasizing the need for further exploration of compounds like this compound in antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Furan vs. Thiophene Derivatives
  • Target Compound : Contains a brominated furan-2-carboxamide core.
  • N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide ():
    • Replaces furan with a nitrothiophene ring.
    • Exhibits a molecular formula of C₁₆H₁₀F₃N₃O₄S₂ and lower purity (42%) compared to other analogs, possibly due to steric hindrance from the trifluoromethyl group .
  • 5-Ethyl-4-Methyl-N-(1,3-Thiazol-2-yl)Thiophene-2-Carboxamide (): Thiophene core with ethyl and methyl substituents.
Thiazole Substituents
  • N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-yl)Furan-2-Carboxamide (): Shares the furan-thiazole-carboxamide backbone but substitutes the 4-fluorophenyl group with a 3-methoxybenzyl chain. Molecular weight 371.4 (C₁₈H₁₇N₃O₄S), indicating increased hydrophobicity compared to the target compound .
  • 4-Bromo-5-(1-(2-(3-Fluorophenyl)Hydrazono)Ethyl)-2-(Methylthio)Thiazole (): Thiazole with bromine and hydrazono-ethyl substituents.

Functional Group Variations

Amino-Oxoethyl Side Chains
  • 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide ():
    • Replaces the thiazole with a triazole ring but retains the 4-fluorophenylacetamide group.
    • Demonstrates how triazole-thione tautomerism (observed in IR spectra) affects stability and reactivity .
Sulfonyl and Sulfonamide Groups
  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones ():
    • Incorporates sulfonyl groups (X = H, Cl, Br) on the phenyl ring.
    • IR spectra (νC=S at 1247–1255 cm⁻¹) confirm thione tautomer dominance, contrasting with the target compound’s amide-focused structure .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely involves multi-step coupling (similar to ’s HATU-mediated amidation), but bromine introduction may require careful optimization to avoid side reactions .
  • Bioactivity Clues : Fluorophenyl and brominated groups in the target compound suggest enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 5-bromo-N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

Formation of the thiazole core : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH in ethanol) .

Introduction of the 4-fluorophenyl group : Coupling via nucleophilic substitution or amidation using coupling agents like EDCI/HOBt in dimethylformamide (DMF) .

Bromination : Electrophilic aromatic bromination at the furan ring using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) .

  • Critical Conditions : Solvent choice (DMF for polar intermediates), temperature control during bromination, and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing moieties .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the thiazole, furan, and 4-fluorophenyl groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl peaks (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₄BrFN₃O₃S₂) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ calculations and cisplatin as a reference .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition, focusing on ATP-binding pockets due to the thiazole moiety’s metal-coordination capacity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Low solubility (logP >3) may explain reduced in vivo efficacy .
  • Metabolite Identification : Incubate with liver microsomes to detect Phase I/II metabolites; sulfoxide formation via CYP3A4 could deactivate the compound .
  • Dose Optimization : Use PK/PD modeling to adjust dosing regimens, accounting for protein binding (e.g., albumin) measured via equilibrium dialysis .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions from the bromo-furan .
  • Molecular Dynamics (MD) Simulations : GROMACS/NAMD for 100-ns simulations to assess binding stability (RMSD <2 Å) and identify critical residues for mutagenesis studies .
  • QSAR Modeling : Train models using datasets of thiazole derivatives to correlate substituents (e.g., bromo vs. chloro) with activity cliffs .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing side products?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize temperature, solvent ratio (e.g., DMF:H₂O), and catalyst loading (e.g., Pd/C for coupling steps) .
  • Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., bromination) to improve heat dissipation and reduce byproduct formation .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .

Q. What strategies address stability issues during long-term storage of this compound?

  • Methodological Answer :

  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfur oxidation) degradation .
  • Formulation : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under argon to prevent photodegradation .
  • Analytical Validation : Forced degradation studies (acid/base/oxidative stress) to validate HPLC method robustness per ICH guidelines .

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